molecular formula C33H27ClN4O6 B035983 Pigment Red 146 CAS No. 5280-68-2

Pigment Red 146

Cat. No. B035983
CAS RN: 5280-68-2
M. Wt: 611 g/mol
InChI Key: GBDJNEJIVMFTOJ-ZREQDNEKSA-N
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Description

Pigment Red 146, also known as Permanent Red FBB, is a naphthol red pigment with good resistance to steam and good performance in water-based systems . It is a semi-transparent, slightly bluish monoazo red pigment . It is recommended for water-based inks, water-based coatings, textile printing, and is also suitable for offset inks, PA inks, PP inks, NC inks, industrial paints, and decorative water-based paints .


Synthesis Analysis

Pigment Red 146 is synthesized through a coupling reaction . The surface modification of Pigment Red 146 particles involves the use of anionic (Igepon T) and non-ionic surfactants (Peregal O-25) and additives (DB-60 as the second diazo component and graphene oxide) . A continuous-flow coupling reaction method has also been developed for its synthesis .


Molecular Structure Analysis

The IUPAC name of Pigment Red 146 is (4Z)-N-(4-chloro-2,5-dimethoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl] hydrazinylidene]-3-oxonaphthalene-2-carboxamide .


Chemical Reactions Analysis

The surface modification of Pigment Red 146 particles involves the use of anionic (Igepon T) and non-ionic surfactants (Peregal O-25) and additives (DB-60 as the second diazo component and graphene oxide) on the pigment properties .


Physical And Chemical Properties Analysis

Pigment Red 146 is a red powder with a bluish shade . It has a density of 1.35-1.40 , a pH value of 6.5-7.5 , and a molecular weight of 611.04 . It has good resistance to heat, light, acid, alkali, alcohol, ester, benzene, and ketone .

Scientific Research Applications

Printing Inks

Pigment Red 146 is widely used in the production of printing inks due to its good solvent resistance, heat stability, and light fastness . It is particularly useful in inkjet printing systems .

Industrial Coatings

This pigment is important in a range of fields, including industrial coatings . Its properties such as color tone, glossiness, tinting strength, light fastness, and dispersibility make it a preferred choice for various coating applications .

Textile Printing

In the field of textile printing, Pigment Red 146 is extensively used due to its vibrant color and excellent fastness properties .

Surface Modification

The surface of Pigment Red 146 particles can be modified using anionic and non-ionic surfactants and additives . This modification results in an increase in solvent resistance, a reduction in particle size, and an increase in hydrophilicity .

Enhanced Color Properties

When modified, the color brightness and brilliance of Pigment Red 146 are significantly improved, and the maximum color strength can reach up to 112.6% . This makes it suitable for applications that require enhanced color properties .

Nanoscale Applications

The colloidal system (i.e., emulsion droplets) can be used as a nanoreactor to prepare nanoscale Pigment Red 146 for the inkjet printer . The average particle size can be as small as 172.5 nm, one order of magnitude smaller than the one obtained from the bulk solution .

Antidiabetic Agents

While this application is not directly related to Pigment Red 146, it’s worth noting that similar compounds have been investigated for their antidiabetic potential . This opens up possibilities for future research into the medical applications of Pigment Red 146 and similar compounds.

Confined Crystallization

The confined crystallization of Pigment Red 146 in emulsion droplets has been studied, and the process mechanism has been proposed . This research could have implications for the development of new methods for pigment production.

Mechanism of Action

Target of Action

Pigment Red 146, also known as N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide, is primarily used as a colorant in various applications, including printing inks, industrial coatings, plastics, and synthetic fibers . Its primary targets are the materials it is intended to color.

Mode of Action

The compound works by imparting color to the target materials. The azo group (-N=N-) in the compound is responsible for its color-producing properties. When light strikes the compound, it absorbs certain wavelengths (colors) and reflects others. The color we see is the color that is reflected .

Biochemical Pathways

As a pigment, Pigment Red 146 doesn’t participate in biochemical pathways in the traditional sense. Instead, it affects the optical properties of the materials it colors. The size and crystal structure of the pigment particles have a crucial effect on their optical and physical properties, such as color strength and solvent resistance .

Pharmacokinetics

Its properties in a material can be influenced by factors such as particle size and the presence of other chemicals .

Result of Action

The primary result of Pigment Red 146’s action is the coloring of the target material. The compound can provide strong, vibrant color that is resistant to solvents, heat, and light .

Action Environment

The action of Pigment Red 146 can be influenced by various environmental factors. For example, the presence of surfactants and additives can enhance the pigment’s properties, such as increasing its solvent resistance and reducing its particle size . The temperature of the environment can also affect the properties of the pigment .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

The findings from the surface modification of Pigment Red 146 particles have applications for the development of pigments having enhanced color properties, solvent resistance, and processability . It is a possible alternative to Pigment Red 57:1 types where an improvement in fastness properties is needed .

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27ClN4O6/c1-42-27-14-13-20(32(40)35-21-10-5-4-6-11-21)16-26(27)37-38-30-22-12-8-7-9-19(22)15-23(31(30)39)33(41)36-25-18-28(43-2)24(34)17-29(25)44-3/h4-18,39H,1-3H3,(H,35,40)(H,36,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKSHDRHZRCZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5OC)Cl)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063754
Record name N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Water or Solvent Wet Solid, Liquid
Record name 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide

CAS RN

5280-68-2
Record name Pigment Red 146
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Record name 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-(2-(2-methoxy-5-((phenylamino)carbonyl)phenyl)diazenyl)-
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Record name 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide
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